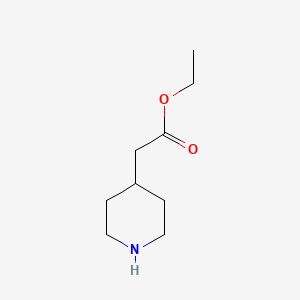

Ethyl 2-(piperidin-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSUFLCKRIHFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375173 | |

| Record name | Ethyl (piperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59184-90-6 | |

| Record name | Ethyl (piperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59184-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-(piperidin-4-yl)acetate. It moves beyond a simple cataloging of data to provide field-proven insights into the compound's chemical behavior, synthesis, and critical role as a versatile building block in modern pharmaceutical development.

Introduction: The Strategic Value of a Versatile Scaffold

This compound, registered under CAS Number 59184-90-6, is a bifunctional organic molecule featuring a secondary piperidine amine and an ethyl ester moiety. This unique combination makes it a highly valuable and strategically important intermediate in synthetic organic chemistry. The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, where it often imparts favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and enhanced binding to biological targets.

This document provides an in-depth analysis of the compound's chemical and physical characteristics, its spectroscopic signature, practical synthetic and purification protocols, key chemical reactions, and its application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties: Free Base vs. Hydrochloride Salt

A common point of confusion arises from the compound's physical state, which is dependent on whether it exists as the free base or as a salt. The free base is a low-melting solid or oil, whereas the hydrochloride salt is a stable, crystalline solid with a significantly higher melting point. Understanding these differences is critical for selecting the appropriate material for a given reaction, ensuring accurate stoichiometry, and defining storage protocols.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 59184-90-6[1] | 169458-04-2[2][3] |

| Molecular Formula | C₉H₁₇NO₂[1][4] | C₉H₁₈ClNO₂ |

| Molecular Weight | 171.24 g/mol [1][4] | 207.70 g/mol [3] |

| Appearance | Solid or colorless oil[5][6] | Solid[3] |

| Melting Point | 123-127 °C[5] or 192 °C (decomp.)[6] | Not explicitly found, but expected to be high. |

| Boiling Point | 232.8 °C @ 760 mmHg[5]; 67 °C @ 0.22 mmHg[6] | 271.2 °C @ 760 mmHg[7] |

| Density | ~1.0 g/cm³[5] | No data found |

| pKa (Predicted) | 10.41 ± 0.10[5] | Not applicable |

| Solubility | Soluble in organic solvents (ethanol, cyclohexane)[5] | Improved solubility in polar solvents like water. |

The significant divergence in melting and boiling points underscores the importance of verifying the specific form of the reagent being used. The free base is suitable for reactions where the amine's nucleophilicity is required directly, while the hydrochloride salt offers superior stability for long-term storage and is often used when the reaction conditions can tolerate the release of HCl or include a base to liberate the free amine in situ.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount. The following spectroscopic data provides a reliable fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural assignment of this molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

-

δ 4.10 (q, 2H, J = 7.1 Hz): A quartet corresponding to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.

-

δ 3.03 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 2 and 6.

-

δ 2.59 (t, 2H): Triplet for the axial protons on the piperidine ring at positions 2 and 6.

-

δ 2.19 (d, 2H, J = 7.2 Hz): A doublet for the methylene protons adjacent to the piperidine ring (-CH₂ -COOEt).

-

δ 1.87 (m, 1H): A multiplet for the proton at position 4 of the piperidine ring.

-

δ 1.67 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 3 and 5.

-

δ 1.23 (t, 3H, J = 7.1 Hz): A triplet corresponding to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.

-

δ 1.10 (m, 2H): A multiplet for the axial protons on the piperidine ring at positions 3 and 5. (Data interpretation based on reference[8])

¹³C NMR (Predicted, based on Ethyl 4-piperidinecarboxylate[9]):

-

δ ~172 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~60 ppm: Methylene carbon of the ethyl group attached to oxygen (-C H₂-CH₃).

-

δ ~45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

-

δ ~41 ppm: Methylene carbon of the acetate group (-C H₂-COO).

-

δ ~35 ppm: Methine carbon of the piperidine ring (C4).

-

δ ~32 ppm: Methylene carbons of the piperidine ring (C3, C5).

-

δ ~14 ppm: Methyl carbon of the ethyl group (-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups. Data is inferred from spectra of close analogs like Ethyl 4-piperidinecarboxylate and general principles.[10]

-

~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

-

2950-2800 cm⁻¹: C-H stretching from the alkyl portions of the piperidine ring and ethyl group.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch, characteristic of the saturated ester.

-

~1180 cm⁻¹ (strong): C-O stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

[M+H]⁺: Expected at m/z 172.1332.[11]

-

Key Fragmentation: The primary fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain. Fragmentation of the piperidine ring itself would also be observed, consistent with patterns seen for similar structures.[12]

Protocol: Acquiring Spectroscopic Data

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for the free base, while D₂O or DMSO-d₆ would be used for the hydrochloride salt.

-

IR: For the free base (oil/low-melting solid), acquire the spectrum as a neat thin film between two NaCl or KBr plates. For the solid hydrochloride salt, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

-

-

Instrumental Analysis:

-

NMR: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical acquisition involves 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Infuse the sample solution into an ESI-MS system and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reductive debenzylation of a protected precursor. This method is highly reliable and scalable.

References

- 1. 59184-90-6(this compound) | Kuujia.com [kuujia.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - CAS:59184-90-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. biosynce.com [biosynce.com]

- 6. chembk.com [chembk.com]

- 7. molbase.com [molbase.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 12. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

Ethyl 2-(piperidin-4-yl)acetate CAS number 59184-90-6

An In-Depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate (CAS: 59184-90-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its role as a versatile synthetic handle make it an invaluable component in drug design.[1] this compound, CAS number 59184-90-6, is a quintessential embodiment of this principle. It is more than a mere chemical intermediate; it is a strategic building block that combines the piperidine core with a reactive ester functionality, providing a direct gateway to a diverse array of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and in emerging therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[2][3]

This guide provides an in-depth technical analysis of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, detailed spectroscopic profile, robust synthesis protocols, and its pivotal role in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is the foundation of its effective use in synthesis and analysis.

Physicochemical Properties

The properties of this compound are summarized below. It is typically supplied as a colorless oil or a low-melting solid.[4][5] The variation in reported melting and boiling points likely stems from differences in purity and the conditions of measurement (e.g., vacuum distillation). The predicted pKa of ~10.4 highlights the basicity of the secondary amine, a critical feature for both its chemical reactivity and its potential physiological interactions.[4][5]

| Property | Value | Source(s) |

| CAS Number | 59184-90-6 | [3][4] |

| Molecular Formula | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Appearance | Colorless oil or solid | [4][5] |

| Boiling Point | 232.8±13.0 °C @ 760 mmHg; 67°C @ 0.22 mmHg | [4][5] |

| Density | ~1.0 g/cm³ | [4][5] |

| pKa (Predicted) | 10.41 ± 0.10 | [4][5] |

| Storage | Store under inert atmosphere, freezer (-20°C) | [4][5][6] |

Spectroscopic Analysis

Spectroscopic data confirms the molecular structure and is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. The provided data from chemical suppliers is consistent with the expected structure.[2][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene, split by the adjacent methyl group. |

| 3.03 | Doublet (d) | 2H | Piperidine H₂ₑ, H₆ₑ | Equatorial protons on carbons adjacent to the nitrogen. |

| 2.59 | Triplet (t) | 2H | Piperidine H₂ₐ, H₆ₐ | Axial protons on carbons adjacent to the nitrogen. |

| 2.19 | Doublet (d) | 2H | -CH₂ -COOEt | Methylene protons alpha to the carbonyl group. |

| 1.87 | Multiplet (m) | 1H | Piperidine H₄ | Proton on the carbon bearing the acetate side chain. |

| 1.67 | Doublet (d) | 2H | Piperidine H₃ₑ, H₅ₑ | Equatorial protons on the piperidine ring. |

| 1.23 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl ester methyl group, split by the adjacent methylene. |

| 1.10 | Multiplet (m) | 2H | Piperidine H₃ₐ, H₅ₐ | Axial protons on the piperidine ring. |

-

¹³C NMR (Predicted): Key resonances would include the ester carbonyl (~172 ppm), the ester methylene (-O-C H₂-, ~60 ppm), piperidine carbons adjacent to nitrogen (~45 ppm), other aliphatic carbons in the 25-40 ppm range, and the ester methyl (-O-CH₂-C H₃, ~14 ppm).

-

Infrared (IR) Spectroscopy (Predicted): The spectrum would be dominated by a strong C=O stretch for the ester at ~1735 cm⁻¹. Other significant peaks would include C-H stretching for sp³ carbons just below 3000 cm⁻¹, and a secondary amine N-H stretch around 3300 cm⁻¹ (which may be broad).

-

Mass Spectrometry (Predicted): The monoisotopic mass is 171.12593 Da.[7] Electron ionization would likely show the molecular ion (M⁺) at m/z = 171, with common fragmentation patterns including the loss of the ethoxy group (-OC₂H₅, -45) to give a fragment at m/z = 126, or loss of the entire ethyl acetate side chain. Predicted m/z values for common adducts in high-resolution mass spectrometry are [M+H]⁺ at 172.13321 and [M+Na]⁺ at 194.11515.[7]

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable routes. The most commonly cited method involves the deprotection of a stable, N-protected precursor.

Primary Synthesis Route: Catalytic Hydrogenation

This robust and high-yielding method involves the catalytic hydrogenation of an N-benzyl protected precursor, which simultaneously reduces the exocyclic double bond and removes the benzyl protecting group.[2][4] The choice of a benzyl group is strategic; it is stable under many reaction conditions but readily cleaved by hydrogenolysis, making it ideal for this transformation.

References

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | C12H21NO4 | CID 74605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Methylphenidate - Wikipedia [en.wikipedia.org]

The Piperidine Scaffold: A Privileged Motif Driving Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in over 70 commercially available drugs, including multiple blockbuster medications, underscores its status as a "privileged scaffold."[1][4][5][6] This enduring significance stems from a unique combination of physicochemical properties that render it an ideal building block for the synthesis of therapeutic agents.[1][7] The conformational flexibility of the piperidine ring allows it to adapt and bind to a wide array of biological targets, while its chemical stability and amenability to functionalization provide a robust framework for optimizing drug-like properties.[1] From a biological perspective, the incorporation of a piperidine moiety often enhances a molecule's druggability by improving its metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) and toxicity profiles.[1] This guide provides a comprehensive technical overview of the multifaceted biological activities of piperidine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

A Spectrum of Therapeutic Applications

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide range of human diseases.[3][8] Their therapeutic applications span from central nervous system (CNS) disorders to infectious diseases and cancer.[1][9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The piperidine scaffold is a prominent feature in a growing arsenal of anticancer agents.[4][10][11] Since 2017, the US FDA has approved ten new piperidine-containing anticancer drugs.[4] These compounds exert their effects through diverse mechanisms, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[10][12]

Modulation of Key Signaling Pathways:

Many piperidine-containing anticancer agents function by inhibiting critical signaling cascades that drive tumor growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently targeted pathways.[10]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival.[13] Piperine, a well-known piperidine alkaloid, has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[13] Western blot analysis confirms the ability of piperine to decrease the phosphorylation of key pathway components like PI3K and Akt.[13]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes. Piperine has also been demonstrated to modulate this pathway, contributing to its anticancer effects.[14]

Caption: PI3K/Akt/mTOR signaling and piperidine inhibition.

Caption: MAPK/ERK signaling and piperidine modulation.

Quantitative Anticancer Activity Data

The cytotoxic effects of piperidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Compound 1 | PC-3 | Prostate Cancer | 6.3 | [15] |

| Compound 25 | PC-3 | Prostate Cancer | 6.4 | [15] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [16] |

| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | 20 µg/mL | [15] |

| RAJI | MDA-MB-468 | Triple-Negative Breast Cancer | 25 µg/mL | [15] |

Central Nervous System (CNS) Activity

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for the development of drugs targeting the CNS.

-

Analgesic Activity: Many piperidine derivatives exhibit potent analgesic properties.[17][18][19] Their mechanisms of action often involve interaction with opioid receptors.[18]

-

Antipsychotic and Cognition-Enhancing Effects: The piperidine scaffold is a key component of several antipsychotic drugs.[20] Additionally, derivatives are being explored for their potential as cognition-enhancers in the treatment of neurodegenerative diseases like Alzheimer's.[20][21]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents, and piperidine derivatives have shown considerable promise in this area.[22][23][24][25]

-

Antibacterial and Antifungal Activity: Piperidine compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[22][25]

-

Antiviral Activity: Several piperidine derivatives have been identified as potent inhibitors of viral replication, with activity against viruses such as HIV and influenza.[16]

Quantitative Antimicrobial and Antiviral Activity Data

The antimicrobial efficacy of piperidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), while antiviral activity is typically reported as the 50% effective concentration (EC50).

| Compound/Derivative | Microorganism/Virus | MIC / EC50 | Reference |

| Compound 6 | Bacillus subtilis | 0.75 mg/mL | [22] |

| Compound 6 | Escherichia coli | 1.5 mg/mL | [22] |

| FZJ05 | Influenza A/H1N1 | Lower than Ribavirin | [16] |

| FZJ13 | HIV-1 | Comparable to 3TC | [16] |

Anti-inflammatory and Analgesic Activity

Piperidine-containing compounds have also been investigated for their anti-inflammatory and analgesic properties.[18][26]

-

Anti-inflammatory Effects: Piperine has been shown to possess significant anti-inflammatory activity in various animal models.[26]

-

Analgesic Effects: As mentioned previously, the analgesic properties of piperidine derivatives are a significant area of research, with many compounds demonstrating potent pain-relieving effects.[17][18][19]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of piperidine-containing compounds relies on a variety of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the piperidine compound and add them to the wells. Include vehicle controls.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: MTT assay experimental workflow.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method for evaluating the central analgesic activity of compounds in animal models.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment.

-

Baseline Measurement: Determine the baseline reaction time of each animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

Compound Administration: Administer the piperidine compound or a control substance to the animals.

-

Post-Treatment Measurement: At specific time intervals after administration, place each animal back on the hot plate and record the latency to a nociceptive response (e.g., paw licking or jumping).

-

Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Conclusion: A Scaffold with a Bright Future

The piperidine ring continues to be a highly valuable and versatile scaffold in modern drug discovery.[4][5][6] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have cemented its place as a privileged structure in the design of new therapeutic agents.[1][2][7] The diverse range of biological activities exhibited by piperidine-containing compounds, from anticancer and CNS effects to antimicrobial and anti-inflammatory properties, highlights the immense potential that this simple heterocycle holds. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to play an even more significant role in the development of next-generation medicines. Continued exploration of the vast chemical space accessible from this remarkable motif will undoubtedly lead to the discovery of novel and more effective treatments for a multitude of human ailments.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. nbinno.com [nbinno.com]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. academicjournals.org [academicjournals.org]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. apjhs.com [apjhs.com]

- 25. researchgate.net [researchgate.net]

- 26. pcbiochemres.com [pcbiochemres.com]

Ethyl 2-(piperidin-4-yl)acetate: A Cornerstone Heterocyclic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties and optimizing drug-target interactions.[3] Within this important class of heterocycles, Ethyl 2-(piperidin-4-yl)acetate emerges as a particularly valuable and versatile building block. This guide provides an in-depth examination of its synthesis, chemical reactivity, and strategic application in drug development, offering both foundational knowledge and field-proven experimental insights for researchers.

Core Characteristics and Physicochemical Profile

This compound, with CAS Number 59184-90-6, is a bifunctional molecule featuring a reactive secondary amine within the piperidine ring and a modifiable ethyl ester group. This dual functionality is the key to its utility, allowing for sequential or orthogonal chemical modifications to build molecular complexity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value / Description | Source(s) |

| CAS Number | 59184-90-6 | [4][5] |

| Molecular Formula | C₉H₁₇NO₂ | [5] |

| Molecular Weight | 171.24 g/mol | [5] |

| Appearance | Colorless oil or solid | [4][6] |

| Boiling Point | ~232.8 °C at 760 mmHg | [6] |

| Melting Point | 123 - 127 °C (often as hydrochloride salt) | [6] |

| Density | ~1.0 g/cm³ | [6] |

| pKa | ~10.41 (Predicted, for the piperidinium ion) | [6] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ethyl acetate, DCM). The hydrochloride salt is more water-soluble. | [6][7] |

| ¹H NMR (CDCl₃) | δ ~4.1 (q, 2H, OCH₂), ~3.0 (d, 2H), ~2.6 (t, 2H), ~2.2 (d, 2H), ~1.9 (m, 1H), ~1.7 (d, 2H), ~1.2 (t, 3H, CH₃), ~1.1 (m, 2H). Note: Shifts can vary based on salt form and solvent. | [4] |

| ¹³C NMR | Key peaks expected around δ ~171 (C=O), ~60 (OCH₂), and multiple peaks for the piperidine and ethyl carbons. | [8] |

| IR Spectroscopy | Characteristic peaks at ~1730 cm⁻¹ (C=O ester stretch), ~3300 cm⁻¹ (N-H stretch, broad), and ~1180 cm⁻¹ (C-O stretch). | [8] |

| Mass Spectrometry | [M+H]⁺ at m/z = 172. |

Synthesis of the Building Block

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of a protected precursor. The use of a benzyl protecting group for the piperidine nitrogen is a well-established strategy, as it can be readily cleaved under hydrogenation conditions.

Workflow: Synthesis via Catalytic Hydrogenation

Caption: Synthetic route to this compound.

Expertise & Causality: Why this Method?

This two-in-one reaction is highly efficient. The palladium on carbon (Pd/C) catalyst first reduces the exocyclic double bond of the ylidene precursor. Subsequently, under the same hydrogen atmosphere, it catalyzes the hydrogenolysis of the N-benzyl bond. This cleaves the protecting group, liberating the secondary amine to yield the final product. This method is favored for its high yield, clean conversion, and the ease of removing the catalyst via simple filtration.[4]

Protocol 1: Synthesis of this compound[4]

-

Vessel Preparation: To a suitable hydrogenation vessel, add Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq).

-

Solvent & Catalyst: Add a suitable solvent such as ethyl acetate or ethanol (approx. 10-15 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50-60 psi) and stir the reaction mixture vigorously.

-

Reaction Monitoring: The reaction is typically heated (e.g., 50-60 °C) and monitored by TLC or LC-MS for the disappearance of the starting material. This process may take several hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which typically presents as a colorless oil. The product can be used directly or purified further by distillation or chromatography if necessary.

Chemical Reactivity: A Bifunctional Linchpin

The synthetic power of this building block lies in the distinct reactivity of its two functional groups: the nucleophilic secondary amine and the electrophilic ester carbonyl. This allows for a wide range of selective transformations.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Transformations at the Piperidine Nitrogen (N-H)

The secondary amine is a potent nucleophile and a base, making it the primary site for introducing substituents that can vector into specific binding pockets of a biological target.

-

N-Alkylation: This is a fundamental C-N bond-forming reaction. The choice of a mild base (e.g., K₂CO₃, DIPEA) is crucial to deprotonate the amine just enough to enhance its nucleophilicity without causing side reactions like elimination of the alkyl halide.

-

N-Arylation (Buchwald-Hartwig Amination): To form a bond with an aromatic or heteroaromatic ring, a palladium-catalyzed cross-coupling is the authoritative method. This reaction allows for the installation of complex aryl groups, which are critical for modulating properties like metabolic stability and target engagement.

-

Reductive Amination: This powerful reaction with an aldehyde or ketone first forms an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice because it is less reactive than NaBH₄ and selective for the iminium ion over the starting carbonyl, preventing unwanted reduction of the aldehyde/ketone.

Transformations at the Ethyl Ester

The ester group serves as a versatile handle, often acting as a precursor to a carboxylic acid or an amide, which are common pharmacophoric features.

-

Saponification (Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily hydrolyzes the ethyl ester to the corresponding carboxylate salt. Subsequent acidic workup provides piperidin-4-ylacetic acid. This transformation is often a prerequisite for amide coupling.

-

Amide Bond Formation: The resulting carboxylic acid is a key intermediate. It can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HBTU, HATU, or EDC/HOBt). This is one of the most widely used strategies in drug discovery to build libraries of compounds for structure-activity relationship (SAR) studies.[9]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(piperidin-4-yl)ethanol. This opens up another avenue for diversification, for example, through ether synthesis.

Applications in Medicinal Chemistry

The structural motif derived from this compound is found in numerous bioactive molecules across different therapeutic areas.[10][11]

-

Neuroscience: The piperidine core is a well-known scaffold for CNS-active agents. The ability to modulate lipophilicity and basicity via N-substitution is key to achieving blood-brain barrier penetration. Derivatives are investigated for treating neurological disorders.[12] Methylphenidate, a well-known ADHD medication, features a related piperidine-acetate structure.[13]

-

Oncology: Piperidine derivatives have been successfully developed as anticancer agents.[14] For instance, recent research has shown that benzimidazole derivatives synthesized using piperidine building blocks can act as potent c-Myc inhibitors, disrupting protein-protein interactions crucial for cancer cell proliferation.[14]

-

Anti-inflammatory & Analgesic Agents: The scaffold is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[12] The piperidine ring can mimic the structure of endogenous ligands or fit into the active sites of enzymes involved in pain and inflammation pathways.

-

Antithrombotic Agents: Patents describe piperidine acetic acid derivatives as inhibitors of the Gp IIb/IIIa fibrinogen receptor on platelets, highlighting their potential in treating thrombotic disorders.[15]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for key transformations.

Protocol 2: Representative N-Alkylation with Benzyl Bromide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). The solid base also acts as a drying agent.

-

Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylated product.

Protocol 3: Ester Hydrolysis to Piperidin-4-ylacetic Acid

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the solution at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Acidification: Once complete, cool the mixture in an ice bath and carefully acidify to pH ~5-6 with 1N HCl. Be cautious of any gas evolution.

-

Isolation: The product may precipitate upon acidification. If not, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting aqueous solution can be lyophilized or extracted with a suitable organic solvent (if the product has sufficient organic solubility) to isolate the carboxylic acid, often as its hydrochloride salt.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool in the hands of medicinal chemists. Its robust synthesis, predictable reactivity at two distinct functional handles, and the proven success of the piperidine scaffold in approved drugs ensure its continued importance.[1][2] As drug discovery moves towards more complex and three-dimensional chemical space, building blocks like this, which offer precise control over vectoral expansion and physicochemical properties, will remain indispensable for the development of next-generation therapeutics.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 2-(PIPERIDIN-4-YL)-ACETIC ACID ETHYL ESTER CAS#: 59184-90-6 [amp.chemicalbook.com]

- 5. This compound - CAS:59184-90-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. biosynce.com [biosynce.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Methylphenidate - Wikipedia [en.wikipedia.org]

- 14. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

Solubility of Ethyl 2-(piperidin-4-yl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-(piperidin-4-yl)acetate in Organic Solvents

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, present available qualitative data, and offer a detailed, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to optimize synthesis, purification, and formulation processes.

Introduction: The Significance of a Versatile Scaffold

The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, appearing in numerous blockbuster drugs.[1] this compound serves as a versatile intermediate, providing a reactive handle (the ethyl ester) and a basic nitrogen center within a conformationally well-defined cyclohexane-like chair structure. Understanding its solubility is not merely an academic exercise; it is a critical factor that dictates:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution.

-

Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: For preclinical studies, achieving a desired concentration in a specific vehicle is essential.

This guide aims to deconstruct the factors influencing the solubility of this key intermediate and provide the tools to predict and experimentally validate its behavior.

Physicochemical Profile of this compound

A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of this compound (CAS: 59184-90-6) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [3] |

| Molar Mass | 171.24 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 123 - 127 °C | [4] |

| Boiling Point | 232.8 ± 13.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 94.6 °C | [3] |

| pKa (Conjugate Acid) | 10.41 ± 0.10 (Predicted) | [3][4] |

The structure contains both polar and non-polar features: a polar secondary amine within the piperidine ring (a hydrogen bond donor and acceptor), an ester group (a hydrogen bond acceptor), and non-polar hydrocarbon regions. The predicted pKa of ~10.41 indicates that the piperidine nitrogen is basic, a crucial characteristic influencing its solubility in acidic media.[3][4]

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[5] For this compound, this means its solubility will be a balance between its polar and non-polar characteristics.

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H group of the piperidine ring and the carbonyl oxygen of the ester. Therefore, good solubility is expected. The compound is known to be soluble in ethanol.[4]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can interact with the polar regions of the molecule but cannot donate hydrogen bonds. Moderate to good solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The polar amine and ester groups will limit solubility in highly non-polar solvents. While one source indicates solubility in cyclohexane, this may be limited and warrants experimental confirmation.[4]

The basicity of the piperidine nitrogen (pKa ≈ 10.41) is a critical feature.[3][4] In the presence of an acid, this nitrogen will be protonated to form a piperidinium salt. This ionic species will exhibit dramatically different solubility, typically showing much higher solubility in polar solvents and significantly lower solubility in non-polar solvents.[6]

Qualitative Solubility Landscape

Comprehensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, underscoring the need for experimental determination. However, based on supplier information and chemical principles, a qualitative assessment can be made.

| Solvent Class | Representative Solvents | Predicted/Reported Solubility | Rationale |

| Protic Polar | Ethanol, Methanol | Soluble | Strong hydrogen bonding interactions with the N-H and C=O groups.[4] |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Likely Soluble | Dipole-dipole interactions are favorable. Similar piperidine structures show miscibility in DCM and THF.[7] |

| Non-Polar | Cyclohexane, Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's polarity is too high for significant interaction with non-polar solvents. Reported solubility in cyclohexane should be verified.[4][8] |

Experimental Protocol: Isothermal Saturation Method

The most reliable way to obtain accurate solubility data is through direct measurement. The Isothermal Saturation Method (Gravimetric Analysis) is a robust and straightforward technique.[9] This protocol provides a self-validating system for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Slurry: Add an excess amount of this compound to a vial (e.g., 50-100 mg). "Excess" is critical; undissolved solid must be clearly visible to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL).

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker/bath set to the target temperature (e.g., 25 °C). Allow the slurry to equilibrate for 24-48 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm syringe filter. Trustworthiness Check: Filtering is a mandatory step to remove any microscopic, undissolved particles that would artificially inflate the final mass measurement.

-

Sample Weighing: Dispense a known volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed (tared) evaporation vial. Record the exact mass of the vial + solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C). Alternatively, use a vacuum desiccator. Continue until a constant mass is achieved.

-

Final Weighing: Cool the vial to room temperature in a desiccator to prevent moisture absorption, then weigh the vial containing the dry solute residue.

Calculation

The solubility (S) is calculated as follows:

-

Mass of dissolved solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Volume of solvent used = Volume of filtrate dispensed

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Saturation Method.

Caption: Workflow for determining solubility via the Isothermal Saturation Method.

Practical Implications and Solvent Selection

The choice of solvent is dictated by the application. The following logical diagram provides a framework for selecting an appropriate solvent system in a drug development context.

Caption: Decision tree for application-specific solvent selection.

Conclusion

While this compound is qualitatively described as soluble in many common organic solvents like ethanol, a lack of comprehensive quantitative data in the public domain makes experimental verification essential for any rigorous scientific application.[4] Its molecular structure, featuring both hydrogen-bonding groups and a basic nitrogen atom, results in good solubility in polar protic solvents. The robust Isothermal Saturation Method detailed in this guide provides a reliable means for researchers to generate the precise solubility data required to accelerate their research and development efforts. A systematic approach to solvent selection, grounded in both theoretical principles and empirical data, is paramount to leveraging this versatile building block to its full potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chembk.com [chembk.com]

- 4. biosynce.com [biosynce.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 404 [vulcanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(piperidin-4-yl)acetate: Strategies, Protocols, and Mechanistic Insights

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(piperidin-4-yl)acetate is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this key intermediate. The core focus is on the catalytic hydrogenation of ethyl 2-(pyridin-4-yl)acetate, a robust and scalable method. We will delve into the mechanistic rationale behind catalyst and solvent selection, provide detailed, field-proven experimental protocols, and discuss the strategic application of nitrogen-protecting groups. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable laboratory procedures to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in FDA-approved drugs, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for engaging with biological targets.[1][2] this compound, in particular, offers two key points for molecular elaboration: the secondary amine for amide bond formation or alkylation, and the ester for hydrolysis and subsequent derivatization.

The principal challenge in synthesizing this compound lies in the efficient and selective reduction of the aromatic pyridine ring without affecting the ethyl ester functionality. The most direct and industrially favored approach involves the catalytic hydrogenation of the readily available precursor, ethyl 2-(pyridin-4-yl)acetate. This guide will explore this pathway in detail, alongside strategies involving protecting groups that are often essential for multi-step synthetic campaigns.

Primary Synthetic Route: Direct Catalytic Hydrogenation

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is an energetically demanding transformation that necessitates the use of a catalyst.[3][4] Heterogeneous catalytic hydrogenation is the method of choice due to its high efficiency, operational simplicity, and the ease of catalyst removal post-reaction.

Principle and Mechanistic Rationale

Catalytic hydrogenation of pyridines involves the addition of three equivalents of molecular hydrogen across the aromatic ring. The reaction proceeds on the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium). A critical aspect of this reduction is the activation of the pyridine ring. Due to the aromaticity and the electron-withdrawing nature of the nitrogen atom, the pyridine ring is relatively resistant to reduction.[3] Therefore, the reaction is almost universally performed under acidic conditions.

The acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation disrupts the aromaticity, increases the ring's susceptibility to reduction, and enhances its adsorption onto the catalyst surface, thereby lowering the activation energy for hydrogenation.[1][2][3] Glacial acetic acid is an excellent solvent choice as it serves both to create the acidic environment and to solubilize the starting material and product.[3]

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and influences reaction rate, efficiency, and conditions (temperature and pressure).

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | 25-50 °C, 50-70 bar H₂, Acetic Acid | Highly active, effective at room temperature, reliable.[3] | Higher cost compared to Palladium. |

| Palladium on Carbon (Pd/C) | 60-100 °C, 70-100 bar H₂ | Cost-effective, widely available, good activity.[4] | Often requires higher temperatures and pressures.[4] |

| Rhodium on Carbon (Rh/C) | 25-50 °C, 3-5 bar H₂ | Very high activity, allows for lower pressure conditions. | High cost. |

| Ruthenium (Ru-based catalysts) | >100 °C, >100 bar H₂ | Effective for certain substituted pyridines. | Typically requires harsh conditions (high T and P).[3] |

For general laboratory and scale-up applications, PtO₂ offers a superior balance of high reactivity under mild conditions, making it a preferred choice for this transformation.[3]

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

Platinum(IV) oxide (PtO₂) (0.02 - 0.05 eq)

-

Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Diatomaceous earth (for filtration)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl 2-(pyridin-4-yl)acetate (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M). Carefully add the Platinum(IV) oxide catalyst.

-

Hydrogenation: Seal the vessel securely. Purge the vessel with hydrogen gas three times to remove air. Pressurize the vessel with hydrogen to 50-70 bar.

-

Reaction: Commence vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is generally complete within 8-24 hours at room temperature.

-

Work-up: Once the hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter pad with a small amount of acetic acid or methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

-

Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution by slowly adding saturated sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.[7]

-

Purification (if necessary): The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Workflow for Direct Hydrogenation

Caption: Direct catalytic hydrogenation workflow.

Synthesis via N-Protected Intermediates

In complex, multi-step syntheses, the secondary amine of the piperidine ring can interfere with subsequent chemical transformations. To prevent unwanted side reactions, the nitrogen is often "protected" with a labile functional group. The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[8][9]

The Rationale for N-Boc Protection

-

Chemoselectivity: The Boc group deactivates the nitrogen nucleophilicity, preventing it from participating in alkylation, acylation, or other reactions intended for different parts of the molecule.[8]

-

Improved Handling: Boc-protected intermediates often exhibit improved solubility in organic solvents and are more amenable to purification by chromatography.

-

Directed Reactions: The bulky Boc group can influence the stereochemical outcome of reactions at adjacent positions.

Experimental Protocol: N-Boc Protection

This protocol is performed on the product obtained from the hydrogenation step.

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in DCM.

-

Base Addition: Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Wash the reaction mixture with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Purification is typically achieved by column chromatography.

Deprotection: Reclaiming the Free Amine

To obtain the final target compound from its N-Boc protected form, the Boc group is removed under acidic conditions. A standard and highly effective method is treatment with trifluoroacetic acid (TFA) in DCM, which cleaves the Boc group to yield the trifluoroacetate salt of the piperidine.[9] Subsequent neutralization liberates the free amine.

Workflow for Protection/Deprotection Strategy

Caption: Synthetic workflow involving N-Boc protection.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the direct catalytic hydrogenation of its pyridine precursor. The use of Adams' catalyst (PtO₂) in an acidic medium like glacial acetic acid provides a robust protocol that operates under mild conditions with high yields. For applications in complex drug development pipelines, a strategy involving the intermediate protection of the piperidine nitrogen with a Boc group is highly advisable to ensure chemoselectivity in subsequent synthetic steps. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic building block.

References

- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]

- 7. biosynce.com [biosynce.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

Ethyl 2-(piperidin-4-yl)acetate hydrochloride properties

An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound hydrochloride is a versatile heterocyclic building block that has garnered significant attention within the scientific community, particularly among researchers and professionals in drug development. Its unique structural motif, featuring a piperidine ring coupled with an ethyl acetate group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. While historically utilized as a solvent and scaffolding component in organic synthesis, its contemporary relevance has been amplified by its role as a key linker moiety in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties, synthesis, and critical applications of this compound, offering field-proven insights and robust protocols for its effective use.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the bedrock of its successful application. The hydrochloride salt form of this compound enhances its stability and handling characteristics compared to the free base.

Chemical Structure

The molecular architecture is central to its reactivity and utility as a bifunctional linker. The secondary amine within the piperidine ring provides a nucleophilic site for further chemical modification, while the ester group can be hydrolyzed or used in various coupling reactions.

Caption: Chemical structure of this compound hydrochloride.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of the compound, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 59184-90-6 (Free Base) | [1][2][3][4] |

| Molecular Formula | C₉H₁₈ClNO₂ | Derived |

| Molecular Weight | 207.70 g/mol | Derived |

| Appearance | Solid | [1] |

| Melting Point | 123 - 127 °C | [1] |

| Boiling Point | 232.8 ± 13.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 10.41 ± 0.10 | [1] |

| Solubility | Soluble in organic solvents such as ethanol and cyclohexane. | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a protected precursor. This approach is favored for its high yield and purity. The choice of a benzyl protecting group is strategic; it is stable under various conditions but readily cleaved by hydrogenolysis, a clean and efficient deprotection method.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a well-established hydrogenation procedure[3].

-

Vessel Preparation: Ensure a high-pressure hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's specifications.

-

Reactant Charging: Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (e.g., 24 g, 93 mmol) in a suitable solvent such as ethyl acetate (300 mL). The choice of ethyl acetate is strategic as it is a good solvent for both the starting material and the product, and it is relatively easy to remove post-reaction[5].

-

Catalyst Addition: Carefully add a palladium on carbon catalyst (e.g., 10% Pd/C, ~4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents premature reaction with atmospheric oxygen and ensures catalyst activity.

-

Hydrogenation: Seal the reactor and place it in the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove air. Pressurize the reactor to the target pressure (e.g., 55 psi) and heat to the desired temperature (e.g., 55 °C)[3]. Maintain these conditions with stirring for approximately 16 hours or until reaction completion is confirmed by a technique like TLC or LC-MS.

-

Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. This step is critical as residual palladium can interfere with subsequent reactions.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the ethyl acetate solvent, yielding the product, this compound, typically as a colorless oil with a high yield (~90%)[3].

-

Salt Formation (Optional but Recommended): To form the hydrochloride salt for improved stability and handling, dissolve the resulting oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Key Applications in Drug Development

The utility of this compound hydrochloride extends beyond its role as a simple building block. Its most impactful application is in the design of PROTACs.

Core Application: PROTAC Linker Chemistry

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[2]. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The piperidine moiety of this compound serves as a versatile and synthetically tractable component of this linker.

The causality behind its utility lies in its conformational properties and the synthetic handle (the secondary amine) it provides. The piperidine ring is not merely a passive spacer; its chair-like conformation can help to orient the two ligands at an optimal distance and angle to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

Caption: General structure of a PROTAC, highlighting the role of the linker.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the synthesized compound. NMR and MS are the primary techniques for this purpose.

Expected Analytical Data

| Technique | Expected Result | Source |

| ¹H NMR | Chemical shifts corresponding to the ethyl ester and piperidine ring protons. For the free base in CDCl₃: δ 4.10 (q, 2H), 3.03 (d, 2H), 2.59 (t, 2H), 2.19 (d, 2H), 1.87 (m, 1H), 1.67 (d, 2H), 1.23 (t, 3H), 1.10 (m, 2H). The hydrochloride salt will show shifts in the N-H protons and adjacent C-H protons. | [3] |

| Mass Spec. | For the free base (C₉H₁₇NO₂), the expected [M+H]⁺ ion would be at m/z 172.13. | [2] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube. The choice of solvent is critical; for the hydrochloride salt, protic solvents are often preferred.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are usually sufficient.

-

Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure, comparing the data to known values[3].

Safety, Handling, and Storage

As a volatile organic compound, proper safety protocols must be strictly followed.[1]

Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Source of Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][6][8]

-

Spill & Contact: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Storage Recommendations

| Condition | Justification | Source |

| Temperature | Store in a freezer, under -20°C. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |

| Light | Keep in a dark place, in a light-resistant container. | [1] |

| Container | Keep the container tightly closed in a dry, well-ventilated place. | [6][7] |

Conclusion

This compound hydrochloride is more than a mere chemical intermediate; it is an enabling tool for advanced pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and critical role in the rational design of PROTACs underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics and handling is essential for leveraging its full potential in creating next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently and safely integrate this valuable building block into any research program.

References

- 1. biosynce.com [biosynce.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(PIPERIDIN-4-YL)-ACETIC ACID ETHYL ESTER CAS#: 59184-90-6 [amp.chemicalbook.com]

- 4. This compound - CAS:59184-90-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 6. fishersci.com [fishersci.com]

- 7. chempoint.com [chempoint.com]

- 8. meridianbioscience.com [meridianbioscience.com]

Role of piperidine scaffold in medicinal chemistry

An In-Depth Technical Guide to the Role of the Piperidine Scaffold in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

The piperidine ring, a six-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its structural and physicochemical properties make it a "privileged scaffold," a recurring motif in a vast array of natural products, active pharmaceutical ingredients (APIs), and agrochemicals.[1] This guide provides an in-depth exploration of the piperidine scaffold, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental conformational behavior, detail key synthetic methodologies, analyze its role in modulating pharmacological profiles through case studies of FDA-approved drugs, and discuss advanced concepts such as bioisosteric replacement. This document aims to be a comprehensive resource, blending foundational theory with practical application and field-proven insights.

The Physicochemical and Structural Significance of the Piperidine Scaffold

The utility of the piperidine ring in drug design stems from its unique combination of a three-dimensional structure and tunable physicochemical properties.[2] Unlike flat aromatic rings, its sp3-hybridized carbon atoms provide a defined spatial arrangement of substituents, which is critical for precise interactions with complex biological targets like enzymes and receptors.[3]

Conformational Dynamics: The Chair Conformation

To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation.[4] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay between these positions is fundamental to a molecule's biological activity.

The presence of substituents, especially on the nitrogen atom or adjacent carbons, can lead to different chair conformers or, in some sterically hindered cases, twist-boat conformations.[4][5] The choice of substitution is therefore a critical decision in drug design, as it dictates the three-dimensional shape of the molecule and its ability to fit into a binding pocket.[6] For instance, fluorinated piperidines have been shown to favor an axial orientation for the fluorine atom due to a combination of electrostatic interactions and hyperconjugation, a factor that can be exploited to create conformationally rigid scaffolds.[7][8]

Caption: Interconversion between equatorial and axial conformers of a substituted piperidine.

Modulation of Physicochemical Properties

The basic nitrogen atom (typical pKa of the conjugate acid is ~11.2) is a key feature of the piperidine scaffold. This allows the molecule to be protonated at physiological pH, which can enhance water solubility and facilitate the formation of crucial hydrogen bond interactions with biological targets.[9] Medicinal chemists can fine-tune the basicity and lipophilicity by introducing electron-withdrawing or -donating groups, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[9][10] The ability to readily modify the piperidine ring at multiple positions makes it an exceptionally adaptable scaffold for navigating the complex, multi-parameter optimization challenges of drug discovery.[2]

Synthetic Strategies for Piperidine Scaffolds